REACTION_CXSMILES
|
[CH2:1]1O[C:4]([N:8]2[CH2:15][CH:14]3[CH2:16][CH:10]([CH2:11][C:12](=[O:17])[CH2:13]3)[CH2:9]2)([O:5]CC)[O:3][CH2:2]1>OS(O)(=O)=O>[O:17]=[C:12]1[CH2:11][CH:10]2[CH2:16][CH:14]([CH2:15][N:8]([C:4]([O:3][CH2:2][CH3:1])=[O:5])[CH2:9]2)[CH2:13]1
|
Name
|
Ethyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate ethylene ketal
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
C1COC(OCC)(N2CC3CC(CC(C2)C3)=O)O1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
OS(=O)(=O)O
|
Type
|
CUSTOM
|
Details
|
stirred for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
Then the reaction mixture was extracted with ethyl acetate (4×30 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporation
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1CC2CN(CC(C1)C2)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.2 g | |
YIELD: PERCENTYIELD | 88.1% | |
YIELD: CALCULATEDPERCENTYIELD | 88.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |